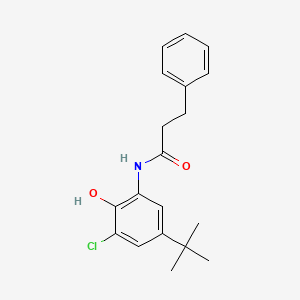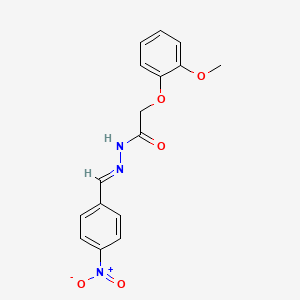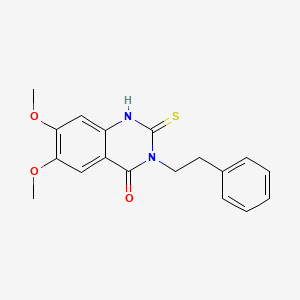
N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)-3-phenylpropanamide, also known as BHT-920, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)-3-phenylpropanamide exerts its therapeutic effects through various mechanisms. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses. N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)-3-phenylpropanamide also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the degradation of extracellular matrix proteins. This inhibition of MMP activity leads to a reduction in collagen deposition and fibrosis.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)-3-phenylpropanamide has been found to have a number of biochemical and physiological effects. Studies have shown that N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)-3-phenylpropanamide can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)-3-phenylpropanamide has also been found to inhibit the activity of MMPs, leading to a reduction in collagen deposition and fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)-3-phenylpropanamide in lab experiments is its ability to inhibit the activity of NF-κB and MMPs, which are important targets for the development of new drugs. However, one limitation of using N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)-3-phenylpropanamide is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are a number of future directions for research on N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)-3-phenylpropanamide. One potential direction is the development of new drugs based on the structure of N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)-3-phenylpropanamide. Another potential direction is the investigation of the potential use of N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)-3-phenylpropanamide in the treatment of fibrotic diseases, such as liver fibrosis and pulmonary fibrosis. Additionally, further research is needed to investigate the potential toxicity of N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)-3-phenylpropanamide and its effects on human health.
Synthesemethoden
N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)-3-phenylpropanamide can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the reaction of 3-chloro-5-tert-butyl-2-hydroxybenzaldehyde with phenylpropanolamine, followed by the addition of acetic anhydride and hydrochloric acid. The resulting compound is then purified through chromatography to obtain pure N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)-3-phenylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)-3-phenylpropanamide has been extensively studied for its potential therapeutic applications. Research has shown that N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)-3-phenylpropanamide exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines. It has also been found to inhibit the proliferation of tumor cells and induce apoptosis in cancer cells. Additionally, N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)-3-phenylpropanamide has been shown to have anti-fibrotic effects by reducing collagen deposition in fibrotic tissues.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-19(2,3)14-11-15(20)18(23)16(12-14)21-17(22)10-9-13-7-5-4-6-8-13/h4-8,11-12,23H,9-10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGQNIYIUUABDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5792452.png)

![N-(2-furylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5792475.png)


![N'-{[(2,5-dichlorophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5792488.png)
![1-methyl-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5792499.png)
![N-{4-[(4-nitrobenzyl)oxy]benzyl}aniline](/img/structure/B5792508.png)
![ethyl 2-amino-1-[3-(4-morpholinyl)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5792511.png)


![1-(4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B5792528.png)
![N-(3-acetylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5792533.png)
